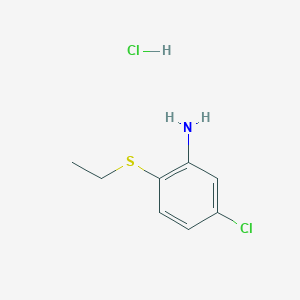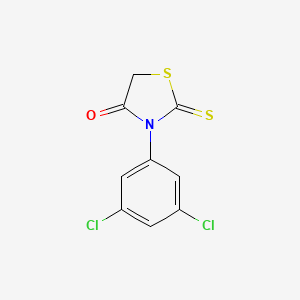
3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as 3,5-dichloro-2-thioxo-1,3-thiazolidine-4-one, is a thiazolidinone compound that has been studied for its potential applications in medicinal chemistry, materials science, and other fields. It is a colorless solid that has a molecular weight of 251.05 g/mol and a melting point of 76-78°C. 3,5-dichloro-2-thioxo-1,3-thiazolidine-4-one has been used as a building block in the synthesis of other compounds, as a catalyst in organic synthesis, and as a starting material in the synthesis of other thiazolidinones.
Applications De Recherche Scientifique
Antimicrobial Activity
- Compounds containing the 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one structure have shown promising antimicrobial properties. Studies revealed their effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (B'Bhatt & Sharma, 2017). Another research confirmed the antibacterial potential of similar thiazolidin-4-one derivatives (Sayyed et al., 2006).
Anticancer and Anti-inflammatory Activities
- A study highlighted the synthesis of a compound structurally related to 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, demonstrating its potential in vitro antibreast cancer activity against human breast adenocarcinoma cell lines. It also exhibited significant anti-inflammatory properties (Uwabagira & Sarojini, 2019).
Synthesis and Chemical Reactions
- Efficient synthesis methods for producing 2-thioxo-1,3-thiazolidin-4-ones have been reported, indicating their relevance in chemical research and potential for producing derivatives with varied properties (Alizadeh & Zohreh, 2009). Another study focused on the solvent-free synthesis of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones, demonstrating an efficient approach to generating these compounds (Nasiri et al., 2014).
Potential in Pharmacology
- The structural and therapeutic diversity of thiazolidin-4-ones, including compounds similar to 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, has garnered interest due to their various bioactivities like antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties (Doreswamy et al., 2007).
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS2/c10-5-1-6(11)3-7(2-5)12-8(13)4-15-9(12)14/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJJWDEKZZMLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

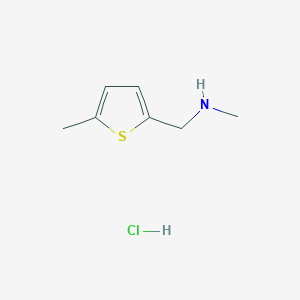

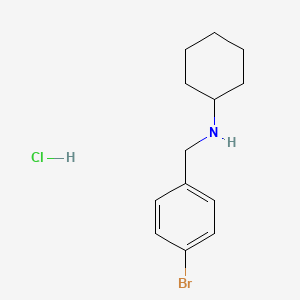
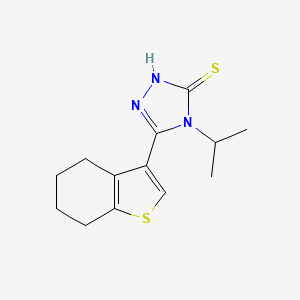
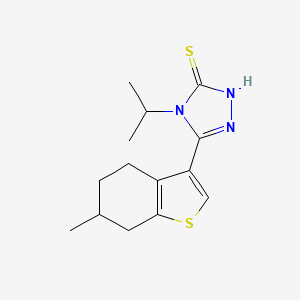
![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)
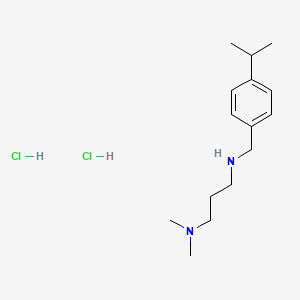
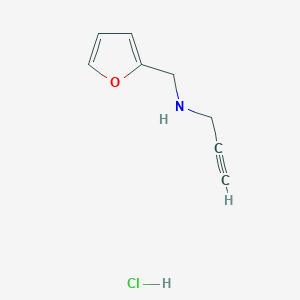
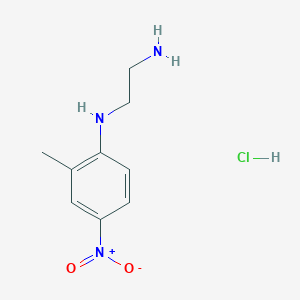

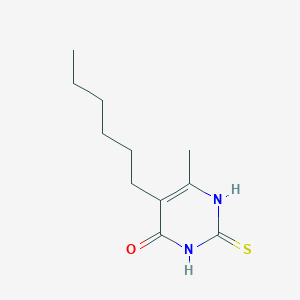
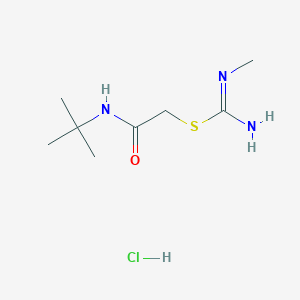
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)
